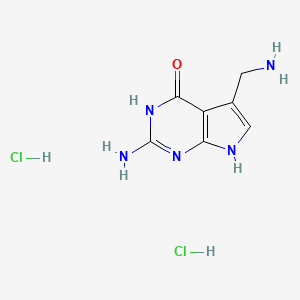

preQ1 Dihydrochloride

Description

Properties

IUPAC Name |

2-amino-5-(aminomethyl)-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O.2ClH/c8-1-3-2-10-5-4(3)6(13)12-7(9)11-5;;/h2H,1,8H2,(H4,9,10,11,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUMBRQKOLVTYTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1)N=C(NC2=O)N)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86694-45-3 | |

| Record name | 86694-45-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Inner Workings of a Bacterial Genetic Switch: A Technical Guide to the preQ1 Dihydrochloride Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanism of preQ1 dihydrochloride (B599025) in bacteria, focusing on its role as a key signaling molecule that modulates gene expression through a class of RNA regulatory elements known as preQ1 riboswitches. This document provides a comprehensive overview of the structural dynamics, ligand recognition, and downstream regulatory consequences of preQ1 binding, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying pathways.

Introduction: The preQ1 Riboswitch - A Miniaturized Genetic Regulator

In the intricate world of bacterial gene regulation, riboswitches have emerged as elegant and efficient sensors of cellular metabolite concentrations. These structured RNA elements, typically located in the 5' untranslated regions (5'-UTRs) of messenger RNA (mRNA), directly bind to specific ligands to control the expression of downstream genes. The preQ1 riboswitch is a fascinating example of this regulatory strategy, distinguished by its remarkably small size and its crucial role in the biosynthesis of queuosine (B110006) (Q), a hypermodified nucleoside found in the anticodon of certain transfer RNAs (tRNAs).[1][2]

Pre-queuosine1 (preQ1) is a metabolic intermediate in the queuosine biosynthesis pathway.[1] Its dihydrochloride form is the stable, water-soluble salt commonly used in in vitro and in vivo studies. When cellular levels of preQ1 are sufficient, it binds to its cognate riboswitch, triggering a conformational change in the mRNA that typically leads to the downregulation of genes involved in queuosine biosynthesis and transport. This feedback mechanism allows bacteria to finely tune the production of this important tRNA modification, which is essential for translational fidelity.[2]

This guide will delve into the core mechanism of action of preQ1 dihydrochloride, dissecting the signaling pathways, presenting key quantitative data, and providing detailed protocols for the experimental techniques used to elucidate this elegant regulatory system.

The Core Mechanism: Ligand Binding and Conformational Switching

The fundamental mechanism of the preQ1 riboswitch hinges on the ability of the preQ1 molecule to induce a significant structural rearrangement in the riboswitch's aptamer domain. This aptamer, the ligand-binding portion of the riboswitch, folds into a specific three-dimensional structure that creates a high-affinity binding pocket for preQ1.

Upon binding preQ1, the aptamer undergoes a conformational change, stabilizing a compact, pseudoknotted structure.[1] This structural transition is the linchpin of the regulatory switch, as it dictates the accessibility of key downstream sequences in the mRNA, namely the ribosome binding site (RBS) or a transcriptional terminator hairpin.

There are three main classes of preQ1 riboswitches (Class I, Class II, and Class III), each with distinct structural features but converging on the same fundamental principle of ligand-induced conformational change to regulate gene expression.[1]

Transcriptional Attenuation

In many bacteria, including Bacillus subtilis, the preQ1 riboswitch controls gene expression at the level of transcription.[1] In the absence of preQ1, the riboswitch folds into a conformation that includes an antiterminator hairpin. This structure allows RNA polymerase to transcribe the downstream genes.

However, when preQ1 binds to the aptamer, it stabilizes the pseudoknot structure, which in turn promotes the formation of a terminator hairpin downstream. This terminator structure, followed by a poly-uridine tract, signals RNA polymerase to dissociate from the DNA template, prematurely terminating transcription. This "off" switch effectively reduces the expression of genes involved in queuosine biosynthesis when the precursor, preQ1, is abundant.

Translational Inhibition

In other bacteria, such as Thermoanaerobacter tengcongensis, the preQ1 riboswitch regulates gene expression at the translational level.[1] In the absence of preQ1, the Shine-Dalgarno (SD) sequence, a key component of the RBS, is accessible to the ribosome, allowing for the initiation of translation.

Upon binding of preQ1 to the aptamer, the resulting conformational change sequesters the SD sequence within the folded structure of the riboswitch. This masking of the SD sequence prevents the ribosome from binding to the mRNA, thereby inhibiting translation initiation and turning gene expression "off".

Quantitative Data on preQ1-Riboswitch Interactions

The interaction between preQ1 and its riboswitch aptamer has been characterized quantitatively using various biophysical techniques. The dissociation constant (Kd) is a key parameter that reflects the binding affinity, with lower values indicating tighter binding.

| Bacterial Species | Riboswitch Class | Method | Apparent Kd (nM) | Reference |

| Thermoanaerobacter tengcongensis | Class I | Surface Plasmon Resonance | 2.1 ± 0.3 | [2] |

| Bacillus subtilis | Class I | Competitive Binding Assay | 50 | [3] |

| Streptococcus pneumoniae | Class II | Isothermal Titration Calorimetry | 6500 ± 700 | [4] |

| Fusobacterium nucleatum | Class I | Competitive Binding Assay | N/A (EC50 reported) | [3] |

Note: The binding affinity can be influenced by experimental conditions such as temperature, pH, and ion concentrations.

Detailed Experimental Protocols

The elucidation of the preQ1 riboswitch mechanism has been made possible through a combination of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique used to measure the thermodynamic parameters of binding interactions, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).

-

Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (preQ1) is titrated into a solution containing the macromolecule (preQ1 riboswitch RNA), and the resulting heat changes are measured.

-

Methodology:

-

Sample Preparation:

-

The preQ1 riboswitch RNA is synthesized by in vitro transcription and purified by denaturing polyacrylamide gel electrophoresis (PAGE). The RNA is then folded by heating to 95°C for 5 minutes, followed by slow cooling to room temperature in a buffer typically containing 50 mM HEPES (pH 7.5), 100 mM KCl, and 10 mM MgCl2.

-

This compound is dissolved in the same buffer to a concentration approximately 10-fold higher than the RNA concentration.

-

-

ITC Experiment:

-

The ITC instrument is equilibrated at the desired temperature (e.g., 25°C).

-

The sample cell is filled with the folded RNA solution (typically 5-20 µM).

-

The injection syringe is filled with the preQ1 solution.

-

A series of small injections (e.g., 2-5 µL) of the preQ1 solution are made into the RNA solution. The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The integrated heat data are plotted against the molar ratio of ligand to macromolecule.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, ΔH, and stoichiometry of binding (n).

-

-

In-line Probing

In-line probing is a simple and effective method for analyzing the secondary structure of RNA in solution. It relies on the spontaneous cleavage of the RNA backbone at conformationally flexible nucleotides.

-

Principle: Unstructured or flexible regions of an RNA molecule are more susceptible to spontaneous phosphodiester bond cleavage under slightly alkaline conditions. By analyzing the cleavage products on a gel, one can infer which regions of the RNA are single-stranded or in flexible loops.

-

Methodology:

-

RNA Preparation:

-

The preQ1 riboswitch RNA is 5'-end-labeled with 32P using T4 polynucleotide kinase and [γ-32P]ATP.

-

-

In-line Probing Reaction:

-

The labeled RNA is incubated in a buffer typically containing 50 mM Tris-HCl (pH 8.3), 20 mM MgCl2, and 100 mM KCl for 24-48 hours at room temperature in the presence or absence of preQ1.

-

-

Analysis:

-

The reaction is stopped by adding a loading buffer containing formamide.

-

The RNA fragments are separated by denaturing PAGE.

-

The gel is exposed to a phosphor screen, and the cleavage pattern is visualized. Regions of high cleavage indicate flexible nucleotides, while regions of low cleavage suggest base-pairing or protection by ligand binding.

-

-

SHAPE-Seq (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension and Sequencing)

SHAPE-Seq is a high-throughput method that provides nucleotide-resolution information about RNA structure.

-

Principle: A chemical probe, such as 1-methyl-7-nitroisatoic anhydride (B1165640) (1M7), acylates the 2'-hydroxyl group of flexible nucleotides in an RNA molecule. The positions of these modifications are then identified by reverse transcription, where the reverse transcriptase stalls at the modified nucleotide. The resulting cDNA library is then sequenced to provide a quantitative measure of the flexibility of each nucleotide.

-

Methodology:

-

RNA Modification:

-

Folded preQ1 riboswitch RNA is treated with the SHAPE reagent (e.g., 1M7) in a suitable buffer. A control reaction without the SHAPE reagent is also performed.

-

-

Reverse Transcription:

-

A fluorescently labeled or sequence-tagged primer is annealed to the modified RNA.

-

Reverse transcriptase is used to synthesize cDNA. The enzyme will stop one nucleotide before the acylated nucleotide.

-

-

Sequencing and Analysis:

-

The resulting cDNA fragments are sequenced using a high-throughput sequencing platform.

-

The sequencing data is analyzed to calculate a "SHAPE reactivity" for each nucleotide. High reactivity corresponds to flexible regions, while low reactivity indicates structured regions. These reactivities can be used to constrain computational models of RNA secondary structure.

-

-

X-ray Crystallography

X-ray crystallography provides high-resolution, three-dimensional structural information about the preQ1 riboswitch in complex with its ligand.

-

Principle: Crystals of the RNA-ligand complex are grown and then exposed to a beam of X-rays. The diffraction pattern of the X-rays is used to calculate an electron density map, from which the atomic structure of the molecule can be determined.

-

Methodology:

-

Crystallization:

-

Highly purified and folded preQ1 riboswitch RNA is mixed with a molar excess of this compound.

-

This complex is subjected to a wide range of crystallization screening conditions (varying precipitants, buffers, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion.

-

-

Data Collection and Structure Determination:

-

Suitable crystals are cryo-cooled and mounted on a goniometer.

-

X-ray diffraction data are collected at a synchrotron source.

-

The structure is solved using molecular replacement or heavy-atom derivatization methods and refined to produce a final atomic model.

-

-

Conclusion and Future Directions

The preQ1 riboswitch serves as a paradigm for understanding RNA-based gene regulation. Its small size and well-defined mechanism of action make it an attractive model system for studying the principles of molecular recognition and conformational switching. The detailed understanding of the this compound mechanism of action in bacteria, facilitated by the experimental techniques outlined in this guide, has not only advanced our fundamental knowledge of gene regulation but also opened up new avenues for the development of novel antibacterial agents.

Future research in this area will likely focus on:

-

Drug Discovery: Designing small molecules that can bind to the preQ1 riboswitch and either mimic or antagonize the action of preQ1, thereby disrupting bacterial growth.

-

Synthetic Biology: Engineering synthetic riboswitches based on the preQ1 scaffold for use as custom genetic switches in various biotechnological applications.

-

In Vivo Dynamics: Further elucidating the co-transcriptional folding and ligand-binding dynamics of the preQ1 riboswitch within the cellular environment.

By continuing to unravel the complexities of this elegant molecular switch, the scientific community is poised to make significant strides in both basic research and the development of innovative therapeutic strategies.

References

The Function of preQ1 in tRNA Modification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pre-queuosine1 (preQ1) is a critical intermediate in the biosynthesis of queuosine (B110006) (Q), a hypermodified 7-deazaguanosine (B17050) nucleoside found in the wobble position of specific transfer RNAs (tRNAs). This modification is crucial for translational accuracy and efficiency. In bacteria, the synthesis and transport of preQ1 are tightly regulated by a class of metabolite-sensing non-coding RNAs known as riboswitches. These riboswitches directly bind preQ1, modulating gene expression through conformational changes that affect transcription or translation. In eukaryotes, which rely on salvaging queuine (B138834)—the nucleobase of queuosine—from dietary sources or gut microbiota, the balance between queuine and its precursor preQ1 can significantly impact host cell physiology, including cell proliferation and protein synthesis. This guide provides an in-depth examination of the multifaceted role of preQ1, detailing its biosynthetic pathway, the sophisticated regulatory mechanisms it governs, its impact on tRNA function, and its emerging role in host-microbiome interactions and potential as a therapeutic target.

Core Function of preQ1 in Bacterial tRNA Modification

In bacteria, preQ1 is the penultimate precursor to the queuosine-modified base in the de novo biosynthesis pathway, which begins with guanosine (B1672433) triphosphate (GTP).[1][2] The pathway involves a series of enzymatic steps to produce preQ1, which is then incorporated into tRNA.

The Queuosine Biosynthesis Pathway

The synthesis of queuosine-tRNA (Q-tRNA) occurs in two principal phases: the cytosolic synthesis of the preQ1 base and its subsequent insertion and modification within the tRNA molecule.[1]

-

GTP to preQ1 Conversion: GTP is converted to preQ1 through five enzymatic steps catalyzed by the products of the queC, queD, queE, and queF genes.[3][4] The final step in this cytosolic phase is the reduction of the preQ0 nitrile group to an aminomethyl group by preQ0 reductase (QueF), yielding preQ1.[5]

-

tRNA Modification: The free preQ1 base is then inserted into the wobble position (position 34) of tRNAs with a GUN anticodon (specifically those for Asp, Asn, His, and Tyr).[5][6] This is accomplished by the enzyme tRNA-guanine transglycosylase (TGT) , which catalyzes a base-exchange reaction, swapping the genetically encoded guanine (B1146940) for preQ1.[5][7]

-

Final Maturation to Queuosine: Once incorporated into the tRNA, preQ1 is further modified by the enzymes QueA and QueG (or QueH) to form the final, mature queuosine nucleoside.[2][5]

The Role of tRNA-Guanine Transglycosylase (TGT)

TGT is the signature enzyme of the queuosine modification pathway.[8] In bacteria, it functions as a homodimer that catalyzes the irreversible exchange of guanine-34 for preQ1.[8][9] Kinetic studies have shown that the enzyme follows a ping-pong mechanism, where the tRNA binds first, followed by the release of guanine, forming a covalent enzyme-tRNA intermediate.[2][10] Subsequently, preQ1 binds to the active site and is incorporated into the tRNA.[2][10] Bacterial TGT exhibits a clear preference for preQ1 over its precursor, preQ0, which is a key factor in ensuring the correct modification is made.[11]

Regulation of Queuosine Biosynthesis by preQ1 Riboswitches

Bacteria employ a sophisticated feedback mechanism to control the intracellular concentration of preQ1. This regulation is primarily mediated by preQ1-sensing riboswitches, which are structured RNA elements located in the 5'-untranslated regions (5'-UTRs) of mRNAs that code for queuosine biosynthesis or transport proteins.[5][12]

Binding of preQ1 to the riboswitch's aptamer domain induces a conformational change in the mRNA's secondary structure.[13] This structural rearrangement typically sequesters key genetic expression signals, leading to the downregulation of the downstream genes—a classic "OFF-switch" mechanism.[12][13] This regulation can occur at two distinct levels: transcription and translation.

Transcriptional Attenuation

In some bacteria, such as Bacillus subtilis, the preQ1 riboswitch controls gene expression at the transcriptional level.[13][14]

-

In the absence of preQ1: The riboswitch folds into an "anti-terminator" hairpin structure. This conformation allows RNA polymerase to continue transcribing the full-length mRNA of the que operon.[13]

-

In the presence of preQ1: Ligand binding to the aptamer stabilizes an alternative conformation, forming a terminator hairpin.[13] This structure signals the RNA polymerase to dissociate from the DNA template, leading to premature transcription termination.[13]

Translational Inhibition

In other bacteria, such as Thermoanaerobacter tengcongensis, the riboswitch regulates gene expression at the level of translation.[13][15]

-

In the absence of preQ1: The Shine-Dalgarno (SD) sequence, which serves as the ribosome binding site (RBS), is accessible. This allows the 30S ribosomal subunit to bind and initiate translation.[13][16]

-

In the presence of preQ1: Ligand binding induces a conformational change that forms a pseudoknot structure. This structure sequesters the SD sequence, blocking access for the ribosome and thereby inhibiting translation initiation.[13][17]

Role of preQ1 and Queuosine in Eukaryotic Systems

Unlike bacteria, eukaryotes cannot synthesize queuosine de novo.[18] They must obtain the queuine base from their diet or as a metabolite from their gut microbiota.[18][19] The eukaryotic TGT, a heterodimer composed of QTRT1 and QTRT2 subunits, then directly inserts the fully formed queuine base into the wobble position of cognate tRNAs.[18][19]

The function of queuosine in eukaryotes is multifaceted, contributing to:

-

Translational Fidelity: Q-tRNA enhances the accuracy of translation by stabilizing codon-anticodon pairing, particularly for codons ending in U or C.[6][18] It helps prevent ribosomal frameshifting.[5]

-

Cell Proliferation and Cancer: Hypomodification of tRNA with queuosine is closely associated with increased cell proliferation and malignancy. The microbial metabolite preQ1, a precursor that eukaryotes do not typically process, has been shown to inhibit the proliferation of human and mouse cancer cell lines when it is incorporated into host tRNA, while non-cancerous cells remain largely unaffected. This effect is competitively reversed by the presence of queuine.

-

tRNA Stability: Queuosine modification can protect cognate tRNAs from cleavage by ribonucleases like angiogenin, thus altering the cellular pool of tRNA-derived fragments (tRFs), which are themselves regulatory molecules.

Quantitative Data

Table 1: Binding Affinities of preQ1 to Various Riboswitches

| Riboswitch Origin | Class/Type | Apparent KD (preQ1) | Method | Reference(s) |

| Thermoanaerobacter tengcongensis | Class I / Type 1 | 2.1 ± 0.3 nM | SPR | [18] |

| Thermoanaerobacter tengcongensis | Class I / Type 1 | 8.1 ± 0.9 nM (in Mg²⁺) | ITC | [6] |

| Bacillus subtilis | Class I / Type 2 | 4.1 ± 0.6 nM | Fluorescence | [10] |

| Fusobacterium nucleatum | Class I / Type 2 | 280 ± 50 nM | MST | |

| Faecalibacterium prausnitzii | Class III | 17.4 ± 5.7 nM | ITC | [9] |

SPR: Surface Plasmon Resonance; ITC: Isothermal Titration Calorimetry; MST: Microscale Thermophoresis.

Table 2: Kinetic Parameters of tRNA-Guanine Transglycosylase (TGT)

| Enzyme Source | Substrate | KM (µM) | Kinetic Mechanism | Reference(s) |

| Escherichia coli | preQ1 | 0.4 | Ping-Pong | [11] |

| Escherichia coli | preQ0 | 2.4 | Ping-Pong | [11] |

| Escherichia coli | tRNA | - | Ping-Pong (tRNA binds first) | [10] |

Table 3: Effect of preQ1 on Mammalian Cell Proliferation

| Cell Line | preQ1 Concentration (µM) | Effect | Note | Reference(s) |

| HEK293T | 1 | Significant reduction in cell count/proliferation after 48h | Effect is reversed by the addition of queuine | [13] |

Note: While preQ1 has been shown to inhibit proliferation in various cancer cell lines and reduce tumor growth in xenograft models, specific IC₅₀ values are not consistently reported in the surveyed literature.

Experimental Protocols

General Workflow for Riboswitch-Ligand Characterization

The study of preQ1-riboswitch interactions typically follows a multi-step process involving RNA synthesis, binding analysis, and functional validation.

In Vitro Transcription of Riboswitch RNA

This protocol is used to generate milligram quantities of RNA for biophysical and structural studies.[4][7]

-

Template Generation: Amplify a linear DNA template containing a T7 RNA polymerase promoter upstream of the riboswitch sequence using PCR.

-

Transcription Reaction: Set up a reaction mixture (e.g., 500 µL) containing: 10X Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM Spermidine), DTT (to 10 mM), NTPs (4 mM each of ATP, CTP, UTP, GTP), the purified DNA template (~25 µg), and T7 RNA polymerase.[4]

-

Incubation: Incubate the reaction at 37°C for 4-6 hours.[4]

-

DNase Treatment: Add RNase-free DNase I to the reaction and incubate for 30 minutes at 37°C to digest the DNA template.[4]

-

RNA Precipitation: Stop the reaction by adding EDTA. Purify the RNA from the mixture via phenol:chloroform extraction followed by ethanol (B145695) precipitation.[4]

-

Purification: Purify the full-length RNA transcript from abortive sequences using denaturing polyacrylamide gel electrophoresis (PAGE) or size-exclusion chromatography.[7]

Isothermal Titration Calorimetry (ITC) for Binding Analysis

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, ΔS, and stoichiometry).[16][19]

-

Sample Preparation: Prepare the purified riboswitch RNA and the preQ1 ligand in identical, degassed buffer (e.g., 50 mM HEPES pH 7.0, 100 mM NaCl, 2 mM MgCl₂). The RNA concentration in the sample cell is typically 10-20 µM, and the ligand concentration in the syringe is 10-15 times higher.[6][19]

-

Instrument Setup: Equilibrate the instrument to the desired temperature (e.g., 25°C). Load the RNA sample into the calorimetric cell and the ligand into the injection syringe.

-

Titration: Perform a series of small, timed injections (e.g., 20 injections of 2 µL each) of the ligand into the RNA solution. A control titration of ligand into buffer should also be performed to subtract the heat of dilution.[16]

-

Data Analysis: Integrate the heat flow peaks for each injection. Fit the resulting binding isotherm (heat vs. molar ratio) to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.[19]

APB-Northern Blot for tRNA Modification Analysis

This method separates Q-modified tRNA from its unmodified counterpart based on the interaction between the cis-diol group of queuosine and N-acryloyl-3-aminophenylboronic acid (APB) co-polymerized in the gel.

-

RNA Isolation: Extract total RNA from bacterial or eukaryotic cells.

-

APB Gel Electrophoresis: Prepare a denaturing polyacrylamide gel (e.g., 10% TBE-Urea) containing APB. Pre-run the gel.[3] Load 1-5 µg of total RNA per lane. During electrophoresis, the Q-modified tRNA will be retarded in its migration compared to the unmodified (Guanine-containing) tRNA.

-

Transfer: Transfer the separated RNA from the gel to a nylon membrane using a semi-dry transfer apparatus.[3] UV-crosslink the RNA to the membrane.

-

Hybridization: Pre-hybridize the membrane and then hybridize with a ³²P-labeled DNA oligonucleotide probe specific to the tRNA of interest (e.g., tRNA-Tyr).

-

Detection and Quantification: Wash the membrane to remove unbound probe and expose it to a phosphor screen. Quantify the band intensities for the upper (Q-modified) and lower (unmodified) bands to determine the percentage of modification.[15]

Conclusion and Future Directions

PreQ1 stands at a fascinating intersection of RNA biology, metabolic regulation, and host-microbiome interactions. Its primary function as a precursor in the bacterial queuosine pathway is controlled by one of the most elegant examples of RNA-based gene regulation: the riboswitch. The ability of these small RNA domains to sense preQ1 with high specificity and affinity underscores their potential as novel antibacterial drug targets. The development of synthetic ligands that bind to preQ1 riboswitches and modulate their function has provided proof-of-concept for this strategy.[10][18]

Furthermore, the discovery that preQ1 can be salvaged by mammalian cells and exert distinct biological effects, such as the selective inhibition of cancer cell proliferation, opens new avenues for therapeutic research. This positions preQ1 and the entire queuosine pathway as a key communication channel between the gut microbiome and host physiology. Future research will likely focus on elucidating the transporters responsible for preQ1 uptake in mammalian cells, defining the precise mechanisms by which preQ1-modified tRNA impacts translation and cell fate, and exploring the therapeutic window for using preQ1 or its analogues in oncology. A deeper understanding of these processes will be invaluable for researchers in basic science and professionals in drug development alike.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic effects of 100 reference compounds on Hep G2 and HeLa cells and of 60 compounds on ECC-1 and CHO cells. I mechanistic assays on ROS, glutathione depletion and calcein uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of microvesiculation sensitizes prostate cancer cells to chemotherapy and reduces docetaxel dose required to limit tumor growth in vivo : WestminsterResearch [westminsterresearch.westminster.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic ligands for PreQ1 riboswitches provide structural and mechanistic insights into targeting RNA tertiary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nanoparticles Loaded with the BET Inhibitor JQ1 Block the Growth of Triple Negative Breast Cancer Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Remodeling “cold” tumor immune microenvironment via epigenetic-based therapy using targeted liposomes with in situ formed albumin corona - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. repository.unar.ac.id [repository.unar.ac.id]

- 13. A novel L1 retrotransposon marker for HeLa cell line identification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthetic ligands for PreQ1 riboswitches provide structural and mechanistic insights into targeting RNA tertiary structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. CRISPR screening and cell line IC50 data reveal novel key genes for trametinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cancer Chemoprevention: Preclinical In Vivo Alternate Dosing Strategies to Reduce Drug Toxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Resolvins suppress tumor growth and enhance cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to preQ1 Riboswitch Classes and Their Structural Differences

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboswitches are structured non-coding RNA elements predominantly found in the 5' untranslated regions (5'-UTRs) of bacterial messenger RNA (mRNA). They function as cis-regulatory elements, directly binding to specific small molecule metabolites to control gene expression. The pre-queuosine1 (preQ1) riboswitch is a key regulator of the biosynthesis and transport of queuosine, a hypermodified nucleoside present in the anticodon of certain tRNAs that is crucial for translational fidelity. Three distinct classes of preQ1 riboswitches have been identified: preQ1-I, preQ1-II, and preQ1-III. While all three classes recognize the same ligand, they exhibit significant differences in their structural architecture, ligand recognition mechanisms, and regulatory strategies. This guide provides a comprehensive overview of these differences, supported by quantitative data, detailed experimental protocols, and visual representations of their signaling pathways.

preQ1 Riboswitch Classes: A Comparative Overview

The three classes of preQ1 riboswitches, while functionally convergent, are structurally distinct. The preQ1-I class is the smallest and most widespread, while the preQ1-II class is larger and found exclusively in the bacterial order Lactobacillales. The preQ1-III class, the most recently discovered, presents yet another unique structural solution for preQ1 recognition.

Structural Hallmarks

-

preQ1-I Riboswitch: This class is characterized by a compact H-type pseudoknot structure. Its aptamer, the ligand-binding domain, is exceptionally small, typically ranging from 34 to 45 nucleotides.[1] Upon preQ1 binding, the riboswitch undergoes a conformational change that stabilizes this pseudoknot, leading to the sequestration of the Shine-Dalgarno (SD) sequence or the formation of a transcriptional terminator hairpin.[2]

-

preQ1-II Riboswitch: The preQ1-II riboswitch adopts a more complex structure, featuring a novel fold centered around a three-way helical junction that flanks a pseudoknotted ribosome-binding site (RBS).[3] A hallmark of this class is an embedded hairpin within a loop, contributing to its larger size of approximately 80 nucleotides.[3][4] Unlike preQ1-I, high-affinity binding in this class is dependent on the presence of divalent cations.[4]

-

preQ1-III Riboswitch: This class utilizes an unusual two-part architecture with an HLout-type pseudoknot.[5] A distinctive feature is that the aptamer and the expression platform (containing the RBS) are sequentially segregated.[6] Ligand binding induces a compaction of the riboswitch, promoting the formation of a distant double helix that sequesters the RBS.[5]

Quantitative Data on Ligand Binding

The affinity of preQ1 for each riboswitch class has been quantitatively characterized using various biophysical techniques. The equilibrium dissociation constant (KD) is a key parameter reflecting the strength of the ligand-riboswitch interaction.

| Riboswitch Class | Organism/Construct | Method | KD (nM) | Other Kinetic Parameters | Reference(s) |

| preQ1-I | Thermoanaerobacter tengcongensis | Surface Plasmon Resonance (SPR) | 2.1 ± 0.3 | - | [1] |

| Thermoanaerobacter tengcongensis | Isothermal Titration Calorimetry (ITC) | 2.5 ± 1.0 (in Mn2+) | - | [7] | |

| Thermoanaerobacter tengcongensis | Isothermal Titration Calorimetry (ITC) | 8.1 ± 0.9 (in Mg2+) | - | [7] | |

| Escherichia coli (Type III) | Isothermal Titration Calorimetry (ITC) | 57.9 ± 1.5 | - | ||

| Enterobacter cloacae (Type III) | Isothermal Titration Calorimetry (ITC) | 72 | - | [8] | |

| preQ1-II | Lactobacillus rhamnosus | Isothermal Titration Calorimetry (ITC) | 17.9 ± 0.6 | - | [8] |

| preQ1-III | Faecalibacterium prausnitzii | Isothermal Titration Calorimetry (ITC) | 17.4 ± 5.7 | - | [3] |

Signaling Pathways and Regulatory Mechanisms

The binding of preQ1 to its cognate riboswitch triggers a conformational change that ultimately modulates gene expression, either at the transcriptional or translational level.

preQ1-I Riboswitch Signaling

In the absence of preQ1, the Shine-Dalgarno sequence is accessible for ribosome binding, allowing translation to proceed ("ON" state). Upon binding of preQ1, the riboswitch folds into a stable pseudoknot structure that sequesters the Shine-Dalgarno sequence, preventing ribosome binding and inhibiting translation ("OFF" state).

preQ1-II Riboswitch Signaling

Similar to the preQ1-I class, the preQ1-II riboswitch controls translation. In the absence of its ligand, the Shine-Dalgarno sequence is exposed. The binding of preQ1 induces the formation of a pseudoknot that encompasses the entire Shine-Dalgarno sequence, thereby blocking ribosome access and repressing translation.

preQ1-III Riboswitch Signaling

The preQ1-III riboswitch also regulates translation. However, its mechanism involves a long-range interaction. In the absence of preQ1, the ribosome binding site is accessible. Upon preQ1 binding to the aptamer, a conformational change is transmitted to a distant region of the RNA, causing it to fold back and sequester the ribosome binding site, thus turning translation "OFF".

References

- 1. Comparison of a PreQ1 Riboswitch Aptamer in Metabolite-bound and Free States with Implications for Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Mechanistic analysis of Riboswitch Ligand interactions provides insights into pharmacological control over gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of a preQ1-I riboswitch in effector-free and bound states reveals a metabolite-programmed nucleobase-stacking spine that controls gene regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ITC Analysis of Ligand Binding to PreQ1 Riboswitches - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Characterization of preQ1 Riboswitches: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboswitches are structured non-coding RNA elements, primarily located in the 5' untranslated regions of bacterial messenger RNAs, that regulate gene expression in response to binding specific cellular metabolites.[1][2][3] The preQ1 riboswitch family, one of the first to be identified and validated, senses the metabolite pre-queuosine1 (preQ1), a precursor in the biosynthesis of the hypermodified nucleoside queuosine.[1] Queuosine is a critical modification found in the anticodon of certain tRNAs, and its absence can impair bacterial virulence, making preQ1 riboswitches potential targets for novel antimicrobial drugs.[1]

This technical guide provides a comprehensive overview of the discovery, classification, structure, and function of preQ1 riboswitches. It includes detailed summaries of quantitative data, methodologies for key experimental techniques, and visual representations of regulatory pathways and experimental workflows.

Classification and Structure of preQ1 Riboswitches

The preQ1 riboswitch family is categorized into three distinct classes: preQ1-I, preQ1-II, and preQ1-III.[4]

-

preQ1-I Riboswitches: This is the most abundant class, characterized by the smallest known naturally occurring ligand-binding aptamer, ranging from 25 to 45 nucleotides.[1][4] Class I is further subdivided into three subtypes (type I, II, and III) based on sequence diversity.[1] Upon binding preQ1, the aptamer folds into a compact H-type pseudoknot structure.[1][5]

-

preQ1-II Riboswitches: Found exclusively in the Lactobacillales order, these riboswitches have a larger and more complex aptamer of about 58 nucleotides, which forms as many as five base-paired substructures.[4][6]

-

preQ1-III Riboswitches: This class also possesses a larger aptamer than preQ1-I, ranging from 33 to 58 nucleotides, and features a distinct structural organization.[4]

Mechanism of Gene Regulation

preQ1 riboswitches control gene expression through two primary mechanisms: transcription termination and translation initiation.[5]

Transcriptional Regulation: In this mechanism, the binding of preQ1 to the aptamer domain induces a conformational change in the downstream expression platform. This change promotes the formation of a terminator hairpin, leading to the premature dissociation of RNA polymerase and halting transcription. In the absence of preQ1, an alternative antiterminator hairpin forms, allowing transcription to proceed.[5]

Translational Regulation: Here, ligand binding to the aptamer causes a structural rearrangement that sequesters the Shine-Dalgarno (SD) sequence, the ribosome binding site.[5] This blockage prevents the initiation of translation. When preQ1 is not bound, the SD sequence is accessible to the ribosome, and protein synthesis occurs.

Signaling Pathways

The signaling pathways for both transcriptional and translational regulation by preQ1 riboswitches can be visualized as a molecular switch triggered by the presence or absence of the preQ1 ligand.

Quantitative Data Summary

The following tables summarize key quantitative data for the interaction of preQ1 and its analogs with various preQ1 riboswitches.

Table 1: Binding Affinities (Kd) of preQ1 and Analogs to preQ1-I Riboswitches

| Riboswitch Source Organism | Ligand | Method | Kd (nM) | Reference |

| Thermoanaerobacter tengcongensis | preQ1 | SPR | 2.1 ± 0.3 | [7] |

| Thermoanaerobacter tengcongensis | preQ0 | SPR | 35.1 ± 6.1 | [7] |

| Thermoanaerobacter tengcongensis | preQ1 | ITC | 2.5 ± 1.0 (in Mn2+) | [8] |

| Thermoanaerobacter tengcongensis | preQ1 | ITC | 8.1 ± 0.9 (in Mg2+) | [8] |

| Bacillus subtilis | preQ0 | ITC | 570 ± 20 | [7] |

| Escherichia coli | preQ1 | ITC | 57.9 ± 1.5 | |

| Carnobacterium antarcticus | preQ1 | ITC | 72 |

Table 2: In Vitro and In Vivo Functional Data

| Riboswitch | Assay | Ligand | Measured Parameter | Value | Reference |

| Staphylococcus saprophyticus | Transcription Termination | preQ1 | EC50 | 36 ± 5 nM | [2] |

| Bacillus subtilis M1 mutant | β-galactosidase reporter | DPQ0 | IC50 | 498 µM | [7] |

| Carnobacterium antarcticus | GFPuv reporter | preQ1 | EC50 | ~10 µM | [9] |

Experimental Protocols

Detailed methodologies for key experiments in the characterization of preQ1 riboswitches are provided below.

Experimental Workflow

A typical workflow for the discovery and characterization of a novel preQ1 riboswitch involves several key stages, from initial identification to detailed biophysical and functional analysis.

In-line Probing

In-line probing is a technique that utilizes the spontaneous cleavage of the RNA backbone to reveal information about its secondary structure and ligand binding. Regions of the RNA that are flexible and unstructured are more susceptible to in-line cleavage, while structured regions are protected.

Protocol:

-

RNA Preparation: The RNA of interest is transcribed in vitro and is typically 5'-end-labeled with 32P using T4 polynucleotide kinase and [γ-32P]ATP. The labeled RNA is then purified by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Reaction Setup: The labeled RNA is incubated in a buffer solution, typically containing Tris-HCl (pH ~8.3), KCl, and MgCl2, in the presence and absence of varying concentrations of the preQ1 ligand.

-

Incubation: The reactions are incubated at room temperature for a period of 24-48 hours to allow for spontaneous cleavage.

-

Gel Electrophoresis: The cleavage products are resolved on a high-resolution denaturing polyacrylamide gel.

-

Analysis: The gel is exposed to a phosphor screen and imaged. The extent of cleavage at each nucleotide position is quantified. Regions that show a decrease in cleavage upon ligand addition are indicative of ligand-induced structuring.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the quantitative determination of the thermodynamic parameters of binding interactions, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Protocol:

-

Sample Preparation: The purified preQ1 riboswitch RNA is dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES, 100 mM KCl, 10 mM MgCl2, pH 7.5). The preQ1 ligand is dissolved in the final dialysis buffer. Both RNA and ligand solutions are degassed prior to the experiment.

-

ITC Experiment: The RNA solution is loaded into the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe. A series of small injections of the ligand into the RNA solution are performed.

-

Data Acquisition: The heat change associated with each injection is measured.

-

Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of ligand to RNA. The data are then fit to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters.

X-ray Crystallography

X-ray crystallography provides high-resolution three-dimensional structural information of the preQ1 riboswitch-ligand complex.

Protocol:

-

RNA Construct Design and Preparation: An RNA construct of the preQ1 riboswitch aptamer is designed, often with modifications to enhance crystallization. Large quantities of highly pure and homogeneously folded RNA are prepared by in vitro transcription followed by purification, typically using denaturing and subsequent native PAGE or HPLC.[10]

-

Complex Formation: The purified RNA is annealed and incubated with a molar excess of the preQ1 ligand to ensure complete complex formation.

-

Crystallization Screening: The RNA-ligand complex is subjected to high-throughput crystallization screening using various commercially available or custom-made screens that vary in precipitant, salt, and pH. The hanging drop or sitting drop vapor diffusion method is commonly employed.

-

Crystal Optimization and Diffraction: Once initial crystals are obtained, the crystallization conditions are optimized to improve crystal size and quality. The optimized crystals are then cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination: The three-dimensional structure is determined using molecular replacement or heavy-atom derivatization methods, followed by model building and refinement.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a sensitive technique used to monitor conformational changes and binding kinetics in real-time. Often, a fluorescent probe, such as 2-aminopurine (B61359) (2-AP), is incorporated into the RNA sequence.[11][12]

Protocol:

-

RNA Labeling: An RNA construct with a site-specifically incorporated fluorescent probe (e.g., 2-AP) is synthesized.[11]

-

Fluorescence Measurements: The labeled RNA is placed in a fluorometer, and its fluorescence emission is monitored upon titration with the preQ1 ligand.[11]

-

Data Analysis: Changes in fluorescence intensity or wavelength are plotted against the ligand concentration to determine the binding affinity. Time-resolved fluorescence measurements can provide insights into the kinetics of folding and binding.

In Vitro Transcription Termination Assay

This assay directly measures the ability of the preQ1 riboswitch to terminate transcription in response to ligand binding.

Protocol:

-

Template Preparation: A DNA template containing a promoter (e.g., T7 or λPR), the preQ1 riboswitch sequence, and a downstream region is prepared by PCR.[13]

-

In Vitro Transcription: Single-round in vitro transcription reactions are performed using RNA polymerase in the presence of ribonucleotides (including a radiolabeled nucleotide, e.g., [α-32P]UTP) and varying concentrations of the preQ1 ligand.

-

Analysis of Transcripts: The RNA products are resolved by denaturing PAGE. The gel is then visualized by autoradiography.

-

Quantification: The intensities of the bands corresponding to the full-length (read-through) and terminated transcripts are quantified to determine the percentage of termination at each ligand concentration. These data can be used to calculate an EC50 value for the ligand.[13]

In Vivo Reporter Gene Assay

This assay assesses the function of the preQ1 riboswitch in a cellular context by coupling its activity to the expression of a reporter gene (e.g., lacZ or GFP).[7][9]

Protocol:

-

Construct Design: A plasmid is constructed where the expression of a reporter gene is placed under the control of the preQ1 riboswitch.[9]

-

Bacterial Transformation: The reporter plasmid is transformed into a suitable bacterial strain (e.g., E. coli or B. subtilis).

-

Cell Culture and Induction: The bacterial cells are grown in media with and without the addition of preQ1 or its analogs.

-

Reporter Gene Measurement: The expression of the reporter gene is quantified. For a lacZ reporter, β-galactosidase activity is measured using a colorimetric assay (e.g., Miller assay).[7] For a GFP reporter, fluorescence is measured using a fluorometer or flow cytometry.

-

Data Analysis: The level of reporter gene expression is compared between the treated and untreated samples to determine the regulatory activity of the riboswitch.

Conclusion

The discovery and characterization of preQ1 riboswitches have significantly advanced our understanding of RNA-based gene regulation. Their small size, diverse structures, and crucial role in bacterial metabolism make them not only fascinating subjects for basic research but also promising targets for the development of new antibacterial agents. The experimental approaches detailed in this guide provide a robust framework for the continued investigation of these intricate molecular switches and their potential applications in synthetic biology and medicine.

References

- 1. Structure and function analysis of a type III preQ1-I riboswitch from Escherichia coli reveals direct metabolite sensing by the Shine-Dalgarno sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A chemical probe based on the PreQ1 metabolite enables transcriptome-wide mapping of binding sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PreQ<sub>1</sub> [riboswitch.ribocentre.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Structure of a class II preQ1 riboswitch reveals ligand recognition by a new fold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Analysis of a preQ1-I riboswitch in effector-free and bound states reveals a metabolite-programmed nucleobase-stacking spine that controls gene regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Determining Structures of RNA Aptamers and Riboswitches by X-Ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Probing and Perturbing Riboswitch Folding Using a Fluorescent Base Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Fluorescence-Based Strategies to Investigate the Structure and Dynamics of Aptamer-Ligand Complexes [frontiersin.org]

- 13. researchgate.net [researchgate.net]

The Role of preQ1 in Bacterial Gene Regulation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pre-queuosine1 (preQ1) is a critical intermediate in the biosynthesis of queuosine (B110006) (Q), a hypermodified nucleoside found in the anticodon of specific tRNAs in most bacteria.[1][2] The regulation of queuosine biosynthetic and transport genes is often controlled by a class of cis-acting regulatory RNA elements known as preQ1 riboswitches.[3] These riboswitches bind directly to preQ1, inducing a conformational change in the mRNA leader sequence that modulates gene expression at either the transcriptional or translational level.[3][4] Given that queuosine is implicated in bacterial virulence and translational fidelity, the preQ1 riboswitch represents a promising target for the development of novel antibacterial agents.[1][5][6] This guide provides an in-depth overview of the preQ1-mediated gene regulation pathways, the structural diversity of preQ1 riboswitches, and the experimental methodologies used for their characterization.

The Queuosine Biosynthesis Pathway

Queuosine is synthesized de novo in many bacteria from guanosine (B1672433) triphosphate (GTP).[1] PreQ1 is the final soluble precursor before the base is inserted into tRNA.[5][7] The pathway involves several enzymatic steps, with the genes encoding these enzymes often being the ones regulated by the preQ1 riboswitch.[5][6]

The key steps in the prokaryotic de novo queuosine biosynthetic pathway are:

-

GTP is converted to preQ0 through a series of reactions catalyzed by the products of the queD, queE, and queC genes.[1]

-

The nitrile group of preQ0 is reduced to an aminomethyl group by preQ0 reductase (queF), forming preQ1.[1][5]

-

The enzyme tRNA-guanine transglycosylase (TGT) then inserts preQ1 into the wobble position (position 34) of tRNAs with GUN anticodons (specifically those for His, Asn, Asp, and Tyr).[5][8]

-

Once in the tRNA, preQ1 is further modified to queuosine by the enzyme QueA.[5]

Some bacteria lack the full biosynthetic pathway and instead rely on salvaging preQ1 or its precursors from the environment via specific transporters, such as those encoded by yhhQ and queT, which are also regulated by preQ1 riboswitches.[5][6][8]

Caption: The de novo bacterial biosynthesis pathway of Queuosine from GTP.

preQ1 Riboswitch Classes and Structures

preQ1 riboswitches are categorized into three distinct classes (I, II, and III) based on their sequence and structural diversity.[9][10] Despite these differences, they all bind preQ1 with high affinity and selectivity.[6][10]

-

preQ1-I Riboswitch: This is the smallest known naturally occurring riboswitch aptamer, typically 25-45 nucleotides long.[3][9] It is the most abundant class and is further divided into three subtypes (type I-III).[5] The aptamer folds into a compact H-type pseudoknot upon ligand binding.[3][5]

-

preQ1-II Riboswitch: Found exclusively in the order Lactobacillales, this class has a larger and more complex structure, with an aptamer of around 58-60 nucleotides.[9][10][11] It forms an unusual H-type pseudoknot with an embedded hairpin, classified as HLout.[1]

-

preQ1-III Riboswitch: This is another structurally distinct class, also larger than preQ1-I.[3][10] It forms an HLout-type pseudoknot where the aptamer domain is spatially distant from the ribosome-binding site it regulates.[12][13]

The core mechanism involves preQ1 binding to the aptamer domain, which stabilizes a specific RNA conformation. This structural change is then transmitted to the downstream expression platform, leading to a change in gene expression.[5]

Mechanisms of Gene Regulation

preQ1 riboswitches primarily control gene expression through two distinct mechanisms: transcriptional attenuation and translation inhibition.

Transcriptional Regulation

This mechanism, often observed in Bacillus subtilis, functions as a genetic "OFF" switch.[14][15] In the absence of preQ1, the nascent RNA transcript forms a specific secondary structure called an anti-terminator hairpin. This structure allows RNA polymerase to continue transcription through the leader sequence and into the downstream coding region.

When preQ1 concentrations are high, the ligand binds to the aptamer domain of the forming RNA. This binding event induces a conformational change that favors the formation of an alternative structure: a thermodynamically stable terminator hairpin.[3] The terminator hairpin signals the RNA polymerase to dissociate from the DNA template, prematurely terminating transcription.[16]

Caption: Transcriptional attenuation by a preQ1 riboswitch.

Translational Regulation

Translational control is achieved by modulating the accessibility of the ribosome-binding site (RBS), specifically the Shine-Dalgarno (SD) sequence, on the mRNA.[5] This mechanism is employed by the preQ1 riboswitch in bacteria like Thermoanaerobacter tengcongensis.[3][4]

-

Low preQ1 levels: The SD sequence within the mRNA leader is exposed and accessible to the 30S ribosomal subunit, allowing for the initiation of translation.[5]

-

High preQ1 levels: The binding of preQ1 to the aptamer domain stabilizes a pseudoknot structure where a portion of the RNA, known as the anti-SD sequence, base-pairs with the SD sequence.[5][17] This sequestration of the SD sequence physically blocks the ribosome from binding, thereby inhibiting translation initiation.[3]

Caption: Translational inhibition by a preQ1 riboswitch.

Quantitative Data on preQ1-Riboswitch Interactions

The binding affinity of preQ1 for its riboswitch aptamers has been quantified for various bacterial species using techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). These studies reveal tight and specific binding, typically in the nanomolar range.

| Riboswitch Class & Organism | Apparent Dissociation Constant (KD) | Technique | Reference |

| Class I | |||

| Thermoanaerobacter tengcongensis | 2.1 ± 0.3 nM | SPR | [18] |

| Escherichia coli (Type III) | ~2.3 nM (from reporter assay) | In vivo gene-expression | [5] |

| Class II | |||

| Streptococcus pneumoniae | ~17.9 nM | ITC | [12] |

| Class III | |||

| Faecalibacterium prausnitzii | 6.5 ± 0.5 nM | ITC | [12][13] |

Note: Binding affinities can vary based on experimental conditions such as temperature, buffer composition, and the presence of divalent cations like Mg2+.[1][11]

Key Experimental Protocols

Characterizing the structure and function of preQ1 riboswitches involves a combination of biophysical, biochemical, and in vivo assays.

In Vitro Transcription Termination Assay

Purpose: To quantitatively assess the ability of a riboswitch to prematurely terminate transcription in the presence of its ligand.

Methodology Summary:

-

Template Preparation: A DNA template is prepared containing a promoter (e.g., T7), the riboswitch leader sequence, and the terminator region.

-

Transcription Reaction: The DNA template is incubated with RNA polymerase and ribonucleotide triphosphates (NTPs), one of which is radioactively labeled (e.g., [α-32P]-UTP), to generate transcripts.

-

Ligand Addition: The reaction is run in parallel in the presence and absence of varying concentrations of preQ1.

-

Product Analysis: The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Quantification: The gel is exposed to a phosphor screen, and the intensity of the bands corresponding to the full-length "read-through" transcript and the shorter "terminated" transcript are quantified. The fraction of terminated product is then plotted against the ligand concentration to determine the EC50.[19]

Surface Plasmon Resonance (SPR)

Purpose: To measure the real-time binding kinetics (association and dissociation rates) and affinity (KD) between the preQ1 ligand and the riboswitch RNA.

Methodology Summary:

-

RNA Immobilization: A biotinylated version of the riboswitch RNA is synthesized and immobilized on a streptavidin-coated sensor chip.

-

Analyte Injection: Solutions containing various concentrations of preQ1 (the analyte) are flowed over the sensor chip surface.

-

Signal Detection: Binding of preQ1 to the immobilized RNA causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).

-

Kinetic Analysis: The association phase (during injection) and dissociation phase (during buffer flow) are monitored. These sensorgrams are then fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[5][18][20]

SHAPE-Seq (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension Sequencing)

Purpose: To probe the secondary and tertiary structure of the riboswitch RNA at single-nucleotide resolution, both in the presence and absence of preQ1.

Methodology Summary:

-

RNA Folding: The riboswitch RNA is transcribed in vitro and folded under specific buffer conditions, with and without preQ1.

-

Chemical Modification: The folded RNA is treated with a SHAPE reagent (e.g., 1M7 or NAI).[7][21] The reagent acylates the 2'-hydroxyl group of flexible (less structured) nucleotides at a higher rate than constrained (base-paired) nucleotides.

-

Reverse Transcription: The modified RNA is used as a template for reverse transcription. The sites of modification act as blocks to the reverse transcriptase, resulting in cDNAs of varying lengths.

-

Sequencing: The resulting cDNA fragments are prepared into a library and analyzed using next-generation sequencing.

-

Data Analysis: The sequencing data reveals the positions of reverse transcriptase stops. By comparing the reactivity profile of the RNA in the presence and absence of preQ1, specific nucleotides involved in ligand-induced conformational changes can be identified. This data is then used as a constraint to generate more accurate secondary structure models of the riboswitch.[7][21][22]

Caption: A simplified workflow for SHAPE-Seq analysis of a riboswitch.

Implications for Drug Development

Riboswitches are attractive targets for novel antimicrobial agents for several reasons:

-

Essential Pathways: They often regulate essential metabolic and biosynthetic pathways.[1] The lack of queuosine can diminish bacterial virulence.[1][5]

-

No Eukaryotic Homologs: The queuosine biosynthesis pathway and preQ1 riboswitches are found in bacteria but not in humans, suggesting that inhibitors would have high specificity and low potential for host toxicity.[11]

-

Structural Diversity: The existence of multiple, structurally distinct classes of riboswitches for the same ligand suggests that it may be possible to develop compounds that selectively target specific bacterial phyla or species.[10]

The development of small molecules that can mimic preQ1 and lock the riboswitch in an "OFF" state could effectively starve the bacterium of queuosine-modified tRNAs, leading to reduced fitness and virulence. The detailed structural and functional data available for preQ1 riboswitches provides a solid foundation for structure-based drug design and high-throughput screening campaigns.[23][24]

Conclusion

The preQ1 riboswitch is a highly efficient and compact molecular sensor that plays a crucial role in the feedback regulation of queuosine metabolism in a wide range of bacteria. Through elegant mechanisms of transcriptional and translational control, these RNA elements precisely modulate gene expression in response to fluctuating levels of the preQ1 metabolite. A thorough understanding of their structure, function, and diverse mechanisms provides a powerful framework for fundamental RNA biology and opens a promising avenue for the development of a new generation of targeted antibacterial therapeutics.

References

- 1. Structure and function of preQ1 riboswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Confirmation of a second natural preQ1 aptamer class in Streptococcaceae bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PreQ1 riboswitch - Wikipedia [en.wikipedia.org]

- 4. A chemical probe based on the PreQ1 metabolite enables transcriptome-wide mapping of binding sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and function analysis of a type III preQ1-I riboswitch from Escherichia coli reveals direct metabolite sensing by the Shine-Dalgarno sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental identification of preQ1-binding RNAs in the pathogenic bacterium Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of a preQ1-I riboswitch in effector-free and bound states reveals a metabolite-programmed nucleobase-stacking spine that controls gene regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Knotty is nice: Metabolite binding and RNA-mediated gene regulation by the preQ1 riboswitch family - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PreQ<sub>1</sub> [riboswitch.ribocentre.org]

- 10. Structural, Functional, and Taxonomic Diversity of Three PreQ1 Riboswitch Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. pnas.org [pnas.org]

- 13. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 14. PreQ1 riboswitch [subtiwiki.uni-goettingen.de]

- 15. academic.oup.com [academic.oup.com]

- 16. journals.asm.org [journals.asm.org]

- 17. Nucleobase mutants of a bacterial preQ1-II riboswitch that uncouple metabolite sensing from gene regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Comparison of a PreQ1 Riboswitch Aptamer in Metabolite-bound and Free States with Implications for Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Transcriptional approaches to riboswitch studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. SHAPE-Seq [illumina.com]

- 22. RNA SHAPE Analysis of Small RNAs and Riboswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mechanistic analysis of Riboswitch Ligand interactions provides insights into pharmacological control over gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 24. biorxiv.org [biorxiv.org]

The Gateway to Queuosine: A Technical Guide to preQ1 Dihydrochloride as a Biosynthetic Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Queuosine (B110006) (Q) is a hypermodified nucleoside found in the anticodon of specific tRNAs in most bacteria and eukaryotes. Its presence is crucial for translational fidelity and efficiency. The biosynthesis of queuosine is a complex, multi-step enzymatic process in which 7-aminomethyl-7-deazaguanine, commonly known as pre-queuosine 1 (preQ1), serves as a pivotal precursor. This technical guide provides an in-depth exploration of the conversion of preQ1 dihydrochloride (B599025) to queuosine, detailing the biosynthetic pathway, enzymatic kinetics, experimental protocols for synthesis and analysis, and the regulatory mechanisms governing this essential biological process. This document is intended to be a comprehensive resource for researchers in molecular biology, biochemistry, and drug development who are investigating the queuosine modification pathway and its potential as a therapeutic target.

The Bacterial Biosynthesis of Queuosine from preQ1

The journey from preQ1 to the mature queuosine-modified tRNA (Q-tRNA) in bacteria involves a series of precise enzymatic reactions. Eukaryotes, unable to synthesize queuine (B138834) (the base of queuosine) de novo, rely on salvaging it from their diet and gut microbiota. In bacteria, the process begins with the synthesis of preQ1 from guanosine (B1672433) triphosphate (GTP) through the action of several enzymes, including GTP cyclohydrolase I (QueD), QueE, QueC, and QueF.[1]

Once synthesized, preQ1 is incorporated into the wobble position (position 34) of tRNAs with a GUN anticodon (tRNAAsp, tRNAAsn, tRNAHis, and tRNATyr). This crucial step is catalyzed by the enzyme tRNA-guanine transglycosylase (TGT) . TGT facilitates the exchange of the genetically encoded guanine (B1146940) for preQ1.[2]

Following its insertion into the tRNA, the preQ1 moiety undergoes two further modifications to become queuosine. First, the enzyme S-adenosylmethionine:tRNA ribosyltransferase-isomerase (QueA) utilizes S-adenosylmethionine (AdoMet) as a cofactor to convert the preQ1-modified tRNA to epoxyqueuosine-tRNA (oQ-tRNA).[2][3][4] Finally, epoxyqueuosine reductase (QueG) , a cobalamin and [4Fe-4S] cluster-dependent enzyme, catalyzes the reduction of the epoxide in oQ-tRNA to form the final queuosine-modified tRNA.[5][6][7]

The regulation of this pathway is tightly controlled, in many bacteria, by a preQ1 riboswitch . This structured RNA element, located in the 5' untranslated region of the mRNA encoding the queuosine biosynthesis genes, can directly bind to preQ1. This binding event induces a conformational change in the RNA, leading to premature transcription termination or inhibition of translation initiation, thus creating a negative feedback loop to control the intracellular concentration of preQ1.[6]

Quantitative Data

Kinetic Parameters of Key Enzymes

The efficiency of the enzymatic conversions in the queuosine biosynthetic pathway is critical for maintaining translational homeostasis. The following table summarizes the available kinetic parameters for the key enzymes involved in the conversion of preQ1 to queuosine.

| Enzyme | Substrate(s) | Km | kcat | Reference(s) |

| tRNA-guanine transglycosylase (TGT) | preQ1, tRNA | N/A | N/A | [3] |

| Guanine, tRNA | N/A | N/A | [3] | |

| S-adenosylmethionine:tRNA ribosyltransferase-isomerase (QueA) | preQ1-tRNATyr | 1.9 ± 0.7 µM | N/A | [3] |

| AdoMet | 98 ± 5.0 µM | N/A | [3] | |

| tRNA | 1.5 µM | 2.5 min-1 | [4] | |

| AdoMet | 101.4 µM | 2.5 min-1 | [4] | |

| Epoxyqueuosine reductase (QueG) | oQ-tRNA | N/A | N/A | [5][7] |

N/A: Data not available in the reviewed literature.

Synthesis Yield of preQ1 Dihydrochloride

The chemical synthesis of this compound is a critical starting point for in vitro studies of the queuosine pathway. The following table outlines the reported yields for a three-step synthesis protocol.[8][9]

| Step | Reaction | Starting Material | Product | Overall Yield | Purity | Reference(s) |

| 1 | Cyclocondensation | 2-chloro-3-cyanopropan-1-al and 2,6-diaminopyrimidin-4(3H)-one | preQ0 | [8][9] | ||

| 2 | Hydrogenation | preQ0 | preQ1 | [8][9] | ||

| 3 | Salt Formation | preQ1 | This compound | 43% | >98% | [8][9] |

Experimental Protocols

Chemical Synthesis of this compound

This protocol describes an optimized three-step synthesis of this compound, adapted from published procedures.[8][9]

Step 1: Synthesis of preQ0 (7-cyano-7-deazaguanine)

-

Combine 2-chloro-3-cyanopropan-1-al and 2,6-diaminopyrimidin-4(3H)-one in an appropriate solvent.

-

The reaction proceeds via a cyclocondensation reaction to form the pyrrolo[2,3-d]pyrimidine core of preQ0.

Step 2: Synthesis of preQ1 (7-aminomethyl-7-deazaguanine)

-

The nitrile group of preQ0 is reduced to a primary amine via hydrogenation.

-

This reduction is carried out under strongly acidic conditions and elevated hydrogen pressure (30 bar) to achieve near-quantitative conversion.

Step 3: Formation of this compound

-

The resulting preQ1 is isolated as its dihydrochloride salt by filtration, yielding a pure product.

In Vitro Reconstitution of Queuosine Biosynthesis (Conceptual Workflow)

Materials:

-

Purified tRNA-guanine transglycosylase (TGT)

-

Purified S-adenosylmethionine:tRNA ribosyltransferase-isomerase (QueA)

-

Purified epoxyqueuosine reductase (QueG)

-

This compound

-

Unmodified tRNA substrate (e.g., in vitro transcribed tRNATyr)

-

S-adenosylmethionine (AdoMet)

-

Cobalamin

-

Reducing agent (e.g., sodium dithionite)

-

Reaction buffer (e.g., PIPES-NaOH, pH 7.4)

Procedure:

-

TGT-mediated incorporation of preQ1:

-

Incubate the unmodified tRNA substrate with TGT and this compound in the reaction buffer.

-

The reaction mixture should be incubated at an optimal temperature and for a sufficient duration to allow for the exchange of guanine with preQ1.

-

-

QueA-mediated conversion to oQ-tRNA:

-

To the reaction mixture containing preQ1-tRNA, add purified QueA and AdoMet.

-

Incubate to allow for the conversion of the preQ1 moiety to epoxyqueuosine.

-

-

QueG-mediated reduction to Q-tRNA:

-

To the reaction mixture containing oQ-tRNA, add purified QueG, cobalamin, and a reducing agent.

-

Incubate under anaerobic conditions to facilitate the final reduction to queuosine.

-

-

Analysis of tRNA Modification:

-

The resulting tRNA can be purified and analyzed by methods such as LC-MS/MS or Northern blotting with APB gels to confirm the presence of queuosine.

-

LC-MS/MS Quantification of preQ1 and Queuosine in tRNA

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of modified nucleosides in tRNA.[10][11]

Protocol Overview:

-

tRNA Isolation and Digestion:

-

Isolate total tRNA from the sample of interest.

-

Enzymatically digest the purified tRNA to its constituent nucleosides using a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).

-

-

LC Separation:

-

Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (HPLC).

-

-

MS/MS Detection and Quantification:

-

Analyze the eluting nucleosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Quantify preQ1 and queuosine by comparing their peak areas to those of known standards.

-

Visualizations of Key Pathways and Workflows

Conclusion and Future Directions

This compound stands as a critical intermediate in the intricate biosynthetic pathway of queuosine. Understanding the enzymatic cascade that converts preQ1 into this vital tRNA modification is paramount for elucidating fundamental aspects of gene translation and bacterial physiology. The enzymes in this pathway, particularly TGT, represent promising targets for the development of novel antimicrobial agents, as their inhibition could disrupt bacterial protein synthesis.

This technical guide has synthesized the current knowledge on the conversion of preQ1 to queuosine, providing a foundation for further research. Future investigations should focus on obtaining a more complete quantitative understanding of the entire pathway, including the kinetic parameters of all involved enzymes and the efficiency of each step. The development of a robust and detailed in vitro reconstitution protocol for the entire pathway would be a significant advancement, enabling high-throughput screening of potential inhibitors and facilitating a deeper mechanistic understanding of this essential biological process. Such efforts will undoubtedly pave the way for innovative therapeutic strategies targeting bacterial infections.

References

- 1. researchgate.net [researchgate.net]

- 2. uniprot.org [uniprot.org]

- 3. Kinetic mechanism of the tRNA-modifying enzyme S-adenosylmethionine:tRNA ribosyltransferase-isomerase (QueA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tRNA modification by S-adenosylmethionine:tRNA ribosyltransferase-isomerase. Assay development and characterization of the recombinant enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemical and spectroscopic studies of epoxyqueuosine reductase: A novel iron-sulfur cluster and cobalamin containing protein involved in the biosynthesis of queuosine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epoxyqueuosine Reductase Structure Suggests a Mechanism for Cobalamin-dependent tRNA Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Epoxyqueuosine Reductase Structure Suggests a Mechanism for Cobalamin-dependent tRNA Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of electrophile-tethered preQ1 analogs for covalent attachment to preQ1 RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development, validation and application of an LC–MS/MS method quantifying free forms of the micronutrients queuine and queuosine in human plasma using a surrogate matrix approach - PMC [pmc.ncbi.nlm.nih.gov]

The Architectonics of Regulation: A Technical Guide to Conformational Changes in the preQ1 Riboswitch

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural dynamics of the preQ1 riboswitch, a small non-coding RNA element that plays a crucial role in the regulation of bacterial gene expression. Upon binding its cognate ligand, pre-queuosine1 (preQ1), this riboswitch undergoes a significant conformational change, modulating the expression of genes involved in the biosynthesis and transport of queuosine, a hypermodified nucleoside essential for translational fidelity.[1][2] Understanding the intricacies of this molecular switch is paramount for the development of novel antimicrobial agents that target bacterial gene regulation.

The preQ1 Riboswitch: A Model System for RNA Folding and Ligand Recognition

The preQ1 riboswitch is distinguished by its remarkably small aptamer domain, the region responsible for ligand binding, making it an excellent model system for studying RNA folding and molecular recognition.[1][3] Three distinct classes of preQ1 riboswitches have been identified, designated as preQ1-I, preQ1-II, and preQ1-III, each with a unique secondary and tertiary structure.[1][2][3] Despite their structural diversity, all classes of preQ1 riboswitches regulate gene expression through a common mechanism: a ligand-induced conformational change that either masks or exposes key regulatory sequences within the messenger RNA (mRNA).

Upon binding of preQ1, the aptamer domain refolds into a compact, pseudoknot structure.[1][3] In the case of translational regulation, this conformational change sequesters the Shine-Dalgarno (SD) sequence, a ribosomal binding site, within the folded structure, thereby inhibiting translation initiation.[2] For transcriptional regulation, the preQ1-bound conformation promotes the formation of a terminator hairpin, leading to premature termination of transcription.[3]

Quantitative Analysis of preQ1-Induced Conformational Changes